

In-depth Technical Guide: The Mechanism of Action of L-680833 on PTP1B

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Compound of Interest		
Compound Name:	L-680833	
Cat. No.:	B1673892	Get Quote

Notice: Following a comprehensive search for the mechanism of action of a compound designated "L-680833" on Protein Tyrosine Phosphatase 1B (PTP1B), no specific information, quantitative data, or experimental protocols for a compound with this identifier could be retrieved. The scientific literature readily available through the conducted searches does not contain mentions of "L-680833" in the context of PTP1B inhibition.

Therefore, this guide will instead provide a detailed overview of the known mechanisms of action for inhibitors of PTP1B, drawing on the broader understanding of this therapeutic target. This will serve as a foundational document for researchers, scientists, and drug development professionals interested in the inhibition of PTP1B. Should data for **L-680833** become available, this guide can be specifically adapted.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways.[1][2][3][4][5][6] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[2][7][8][9] Similarly, it negatively regulates leptin signaling through the dephosphorylation of Janus Kinase 2 (JAK2).[2][3][7] Consequently, inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity.[1][4][7][10] Murine models with targeted deletion of the PTP1B gene have demonstrated increased insulin sensitivity and resistance to diet-induced obesity.[1][4]

General Mechanisms of PTP1B Inhibition



PTP1B inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive inhibition at the active site and allosteric inhibition at a distal site.

Active Site Inhibition

The majority of PTP1B inhibitors developed to date target the enzyme's active site.[10] This site contains a highly conserved and positively charged pocket that recognizes the phosphotyrosine (pTyr) substrate. Active site inhibitors are often designed as pTyr mimetics. However, a significant challenge in developing active site-directed inhibitors is achieving selectivity over other protein tyrosine phosphatases, which share a conserved active site architecture, and ensuring cell permeability due to the charged nature of the target site.[10]

Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a reduction in catalytic activity.[10] This approach can offer greater selectivity compared to active site inhibitors, as allosteric sites are generally less conserved among PTPs.[10] An example of an allosteric inhibitor is MSI-1436 (Trodusquemine), which has been shown to be a reversible, allosteric inhibitor of PTP1B.[1]

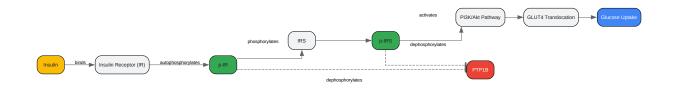
Indirect Inhibition

Some compounds can inhibit PTP1B through indirect mechanisms. For instance, certain pyridazine analogues have been shown to cause the catalytic oxidation of a reducing agent, which in turn generates hydrogen peroxide.[11] This hydrogen peroxide then oxidizes the catalytic cysteine residue in the active site of PTP1B, leading to its inactivation.[11]

Key Signaling Pathways Involving PTP1B Insulin Signaling Pathway

PTP1B plays a critical role in down-regulating the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, initiating a signaling cascade that ultimately leads to glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.



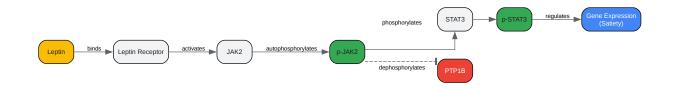


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Caption: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by signaling to the hypothalamus. PTP1B also negatively regulates this pathway by dephosphorylating JAK2, a key kinase activated by the leptin receptor.



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Caption: PTP1B acts as a negative regulator of the leptin signaling pathway.

Experimental Protocols for Characterizing PTP1B Inhibitors

A variety of experimental techniques are employed to characterize the mechanism of action of PTP1B inhibitors.



Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Typical Protocol:

- Recombinant human PTP1B is incubated with varying concentrations of the inhibitor.
- The enzymatic reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.
- The rate of product formation is measured over time, typically by monitoring the change in absorbance or fluorescence.
- Data are analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the kinetic parameters.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS) of the inhibitor-enzyme interaction.

Typical Protocol:

- A solution of the inhibitor is titrated into a solution containing PTP1B in the sample cell of an ITC instrument.
- The heat change associated with the binding event is measured after each injection.
- The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.

Mass Spectrometry (MS)

Objective: To identify the site of covalent modification for irreversible inhibitors or to confirm the binding of non-covalent inhibitors.



Typical Protocol:

- PTP1B is incubated with the inhibitor.
- The protein is then digested into smaller peptides using a protease (e.g., trypsin).
- The resulting peptide mixture is analyzed by mass spectrometry to identify any peptides that have been modified by the inhibitor.

Cell-Based Assays

Objective: To assess the effect of the inhibitor on PTP1B activity and downstream signaling pathways in a cellular context.

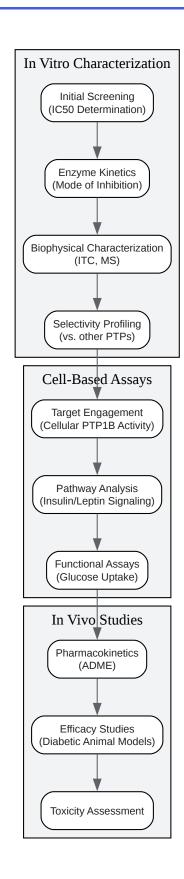
Typical Protocol:

- Cultured cells (e.g., hepatocytes, adipocytes) are treated with the PTP1B inhibitor.
- The cells are then stimulated with insulin or leptin.
- The phosphorylation status of key signaling proteins (e.g., IR, IRS-1, Akt, JAK2, STAT3) is assessed by Western blotting using phospho-specific antibodies.
- Downstream functional effects, such as glucose uptake, can also be measured.

Experimental Workflow for PTP1B Inhibitor Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel PTP1B inhibitor.





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Caption: A logical workflow for the preclinical evaluation of PTP1B inhibitors.



Conclusion

While specific data for **L-680833** is not currently available in the public domain, the field of PTP1B inhibition is rich with established principles and methodologies. The development of potent, selective, and orally bioavailable PTP1B inhibitors remains a significant goal for the pharmaceutical industry. Future research will likely focus on the discovery of novel allosteric inhibitors and compounds with unique mechanisms of action to overcome the challenges associated with traditional active site-directed inhibitors. A thorough understanding of the principles and experimental approaches outlined in this guide is essential for any researcher or drug developer working in this promising therapeutic area.

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